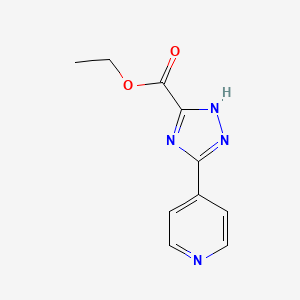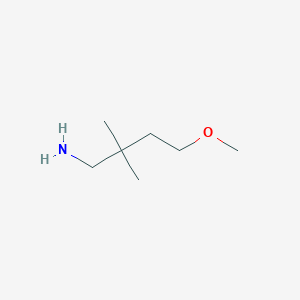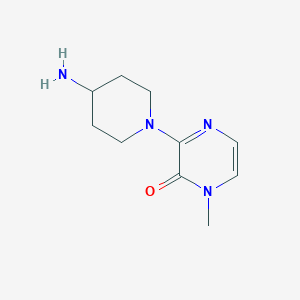
5-Iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine
Descripción general
Descripción
5-Iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine: is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine typically involves the iodination of a pyrimidine precursor followed by the introduction of methoxy and methylpiperazine groups. One common synthetic route includes:
Iodination: Starting with 4,6-dimethoxypyrimidine, the compound is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Substitution Reaction: The iodinated intermediate is then reacted with 4-methylpiperazine under basic conditions to introduce the piperazine moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The piperazine moiety can engage in coupling reactions with various electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be obtained.
Oxidation Products: Oxidized derivatives of the methoxy groups.
Reduction Products: Reduced forms of the methoxy groups or the piperazine moiety.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral, anticancer, and neuroprotective agents.
Biological Studies: Used in studies to understand the interaction of pyrimidine derivatives with biological targets.
Industry:
Material Science:
Mecanismo De Acción
The mechanism of action of 5-Iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function. The piperazine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
4,6-Dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine: Lacks the iodine atom, which may result in different reactivity and biological activity.
5-Iodo-2,4-dimethoxypyrimidine: Lacks the piperazine moiety, which may affect its ability to interact with biological targets.
Uniqueness: The presence of both the iodine atom and the piperazine moiety in 5-Iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine makes it unique in terms of its chemical reactivity and potential biological activity. The iodine atom provides a site for further functionalization, while the piperazine moiety enhances its pharmacokinetic properties.
Propiedades
IUPAC Name |
5-iodo-4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17IN4O2/c1-15-4-6-16(7-5-15)11-13-9(17-2)8(12)10(14-11)18-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDXEKIXNGTJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C(C(=N2)OC)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1445126.png)



![2-Bromo-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1445131.png)

![4-Fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1445135.png)



![2-{2-[(3-Fluorophenyl)amino]ethyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1445145.png)


